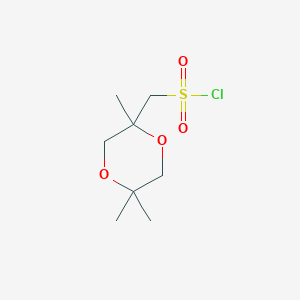

(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

Description

(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a substituted 1,4-dioxane ring. The compound features a methanesulfonyl chloride group attached to a 2,5,5-trimethyl-1,4-dioxan-2-yl moiety, which introduces steric hindrance and modulates its reactivity compared to simpler sulfonyl chlorides. This structural complexity makes it valuable in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups or as a precursor for sulfonamide derivatives. However, its handling requires stringent safety protocols due to its reactivity with nucleophiles (e.g., water, alcohols, amines) .

Propriétés

Formule moléculaire |

C8H15ClO4S |

|---|---|

Poids moléculaire |

242.72 g/mol |

Nom IUPAC |

(2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C8H15ClO4S/c1-7(2)4-13-8(3,5-12-7)6-14(9,10)11/h4-6H2,1-3H3 |

Clé InChI |

LREQWHUVHLYJMK-UHFFFAOYSA-N |

SMILES canonique |

CC1(COC(CO1)(C)CS(=O)(=O)Cl)C |

Origine du produit |

United States |

Méthodes De Préparation

Direct Synthesis via Chlorosulfonation of the Corresponding Alcohol

Method Overview:

This approach involves the conversion of a precursor alcohol, specifically (2,5,5-Trimethyl-1,4-dioxan-2-yl)methanol , into its sulfonyl chloride derivative through chlorosulfonation. The process typically employs chlorosulfonyl reagents such as methanesulfonyl chloride in the presence of a base or catalyst.

- Starting Material:

- (2,5,5-Trimethyl-1,4-dioxan-2-yl)methanol , which can be synthesized via cyclization of suitable methylated diols or obtained through multi-step synthesis involving acetal formation and methylation.

-

- The alcohol is dissolved in an inert solvent such as dichloromethane (DCM).

- Triethylamine or pyridine is added as a base to scavenge the generated hydrochloric acid.

- Methanesulfonyl chloride is added dropwise at low temperatures (typically around 0°C) to control exothermicity and prevent side reactions.

- The mixture is stirred at this temperature for several hours, often up to 3 hours, to ensure complete conversion.

-

- The reaction mixture is washed with water and dilute acid to remove excess reagents and bases.

- The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified via column chromatography or distillation to afford the pure (2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride .

- Typical yields are high, often exceeding 90%, as indicated by analogous sulfonylation reactions involving similar substrates.

Conversion of the Corresponding Alcohol Using Chlorosulfonyl Chloride

Method Overview:

A more straightforward route involves direct chlorosulfonylation of the alcohol using chlorosulfonyl chloride (ClSO₂Cl), which is a highly reactive sulfonylating agent.

- The alcohol is dissolved in a dry, inert solvent such as DCM.

- An excess of chlorosulfonyl chloride is added slowly at 0°C under inert atmosphere to prevent decomposition or side reactions.

- A base such as pyridine or triethylamine is used to neutralize the HCl formed during the reaction.

- The mixture is stirred at low temperature initially, then allowed to warm to room temperature for completion.

- The mixture is quenched with water or dilute acid to hydrolyze any unreacted chlorosulfonyl chloride.

- Organic layers are separated, washed, dried, and concentrated.

- Purification is performed via chromatography or distillation to isolate the sulfonyl chloride compound.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Direct chlorosulfonation | (2,5,5-Trimethyl-1,4-dioxan-2-yl)methanol | Methanesulfonyl chloride, triethylamine | DCM | 0°C to room temp | >90% | Controlled addition, inert atmosphere |

| Chlorosulfonyl chloride addition | (2,5,5-Trimethyl-1,4-dioxan-2-yl)methanol | Chlorosulfonyl chloride, pyridine | DCM | 0°C | >90% | Excess reagent, careful quenching |

| Multi-step synthesis | Methylated diols | Cyclization, methylation | Various | Reflux | Variable | Allows stereochemical control |

Analyse Des Réactions Chimiques

Types of Reactions

(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Bases: Triethylamine is often used as a base to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.

Hydrolysis Product: The major product of hydrolysis is the corresponding sulfonic acid.

Applications De Recherche Scientifique

(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride has several scientific research applications, including:

Biology: Employed in the modification of biomolecules to study their structure and function.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. These reactions are facilitated by the presence of a base, which neutralizes the hydrochloric acid formed during the reaction .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Sulfonyl chlorides are a class of reactive electrophilic reagents. Below is a detailed comparison of (2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride with structurally and functionally related compounds, focusing on reactivity, stability, and safety.

Reactivity and Hydrolysis

¹ Inference: The bulky 2,5,5-trimethyl-1,4-dioxane substituent likely reduces reactivity compared to methanesulfonyl chloride but exceeds benzenesulfonyl chloride due to electron-withdrawing sulfonyl group.

² Inference: Similar to benzenesulfonyl chloride, prolonged treatment may be required.

³ Assumption: Follows the efficiency of structurally analogous sulfonyl chlorides .

Research Findings and Trends

- Reactivity Trends : Electron-withdrawing groups (e.g., sulfonyl) increase electrophilicity, but steric hindrance (e.g., dioxane substituents) slows hydrolysis. This balance dictates synthetic utility .

- Environmental Impact : Sulfonyl chlorides are hydrolyzed to low-toxicity sulfonic acids, but improper disposal risks releasing reactive intermediates.

Activité Biologique

(2,5,5-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is a compound characterized by its unique structural features, including a dioxane ring and a sulfonyl chloride group. This structure imparts distinct chemical properties that make it valuable in various biological applications, particularly in medicinal chemistry and biochemical research. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and potential applications in drug development.

- Molecular Formula : C₈H₁₅ClO₄S

- Molar Mass : 242.72 g/mol

- CAS Number : 2639443-08-4

The compound's unique properties arise from its dioxane ring and sulfonyl chloride functional group, which enhance its reactivity towards nucleophiles and influence its biological interactions .

The biological activity of (2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is primarily attributed to the electrophilic nature of the sulfonyl chloride group. This group readily undergoes nucleophilic substitution reactions with various biomolecules, leading to the formation of sulfonamide derivatives and other functionalized compounds. The steric hindrance provided by the dioxane ring can modulate the reactivity and selectivity of these reactions .

1. Antibacterial Activity

Recent studies have highlighted the potential antibacterial properties of (2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride. The compound has been investigated for its ability to inhibit bacterial growth, particularly against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Table 1: Antibacterial Activity Data

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| (2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride | 0.5 - 2.0 | MRSA |

| Reference Antibiotics | 0.1 - 4.0 | Various Gram-positive bacteria |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits activity comparable to established antibacterial agents .

2. Modification of Biomolecules

The compound is also employed in the modification of biomolecules such as proteins and peptides. This application is crucial for studying protein structure-function relationships and developing novel therapeutic agents.

Case Study: Protein Modification

In a study focusing on protein engineering, (2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride was used to introduce sulfonamide groups into peptide sequences. This modification enhanced the peptides' stability and bioactivity in cellular assays.

Synthesis and Reaction Pathways

The synthesis of (2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves reacting 2,5,5-trimethyl-1,4-dioxane with methanesulfonyl chloride in the presence of a base like pyridine under anhydrous conditions. This method ensures high yields while preventing hydrolysis of the sulfonyl chloride group .

Reactions Overview

The compound can undergo various chemical reactions:

- Substitution Reactions : Reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters.

- Hydrolysis : In aqueous environments, it can hydrolyze to form methanesulfonic acid.

Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Methanesulfonyl Chloride | Lacks dioxane ring | Broad use in organic synthesis |

| 2,5-Dichlorophenylmethanesulfonyl Chloride | Contains chlorinated phenyl group | Antibacterial properties |

(2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride stands out due to its specific reactivity patterns influenced by both its dioxane structure and sulfonyl functional group .

Q & A

Q. What are the optimized synthetic routes for (2,5,5-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride?

The compound can be synthesized via sulfonation of the corresponding alcohol using sulfonyl chloride derivatives. A high-yield method involves the Thiourea/NCBSI/HCl system, which converts alkyl halides to sulfonyl chlorides under mild conditions (e.g., 96% yield for similar compounds, as shown in NMR data) . Key steps include controlling reaction temperature (e.g., 0°C to room temperature) and using dichloromethane as a solvent. Purification via crystallization is recommended for high-purity products.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on 1H/13C NMR spectroscopy and melting point analysis. For example, analogous sulfonyl chlorides exhibit distinct NMR signals: aromatic protons at δ 7.20–7.43 ppm and sulfonyl-attached methylene groups at δ 4.46–4.76 ppm in CDCl3 . Melting points (e.g., 92–93°C for derivatives) should align with literature values to confirm purity . Mass spectrometry and elemental analysis further validate molecular weight and composition.

Q. What are the primary research applications of this sulfonyl chloride?

The compound serves as a reactive intermediate in:

- Pharmaceutical synthesis : Sulfonyl chlorides are key for introducing sulfonamide groups, which enhance drug bioavailability and target specificity .

- Material science : Functionalization of polymers or surfaces via sulfonate ester formation .

- Bioconjugation : Labeling biomolecules (e.g., proteins) for diagnostic tools .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this sulfonyl chloride?

Critical parameters include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions during sulfonation .

- Solvent choice : Dichloromethane or H2SO4 enhances reactivity with sulfuryl chloride (SO2Cl2) .

- Catalysts : Radical initiators (e.g., AIBN) improve methane activation in analogous syntheses . Contradictions in reported yields (e.g., 96% vs. lower yields in other studies) may arise from variations in stoichiometry or purification methods .

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group?

The electrophilic sulfur center undergoes nucleophilic substitution with amines, alcohols, or thiols. For example, in bioconjugation, the chloride leaving group is displaced by nucleophiles (e.g., lysine residues), forming stable sulfonamide bonds . Computational studies (e.g., molecular orbital analysis) can predict reactivity trends, such as enhanced electrophilicity due to electron-withdrawing dioxane substituents.

Q. How does the compound’s structure affect its environmental persistence and bioaccumulation?

- Bioconcentration Factor (BCF) : Estimated BCF = 1.9 (low bioaccumulation potential) due to moderate hydrophobicity (log Kow ~1.3) .

- Soil Mobility : High mobility (Koc = 6.1) suggests rapid leaching in aqueous environments . Comparative studies with methylsulfonyl derivatives show similar environmental profiles, but substituents like trimethyl-dioxane may alter degradation rates.

Methodological Guidance

Q. How to resolve discrepancies in reported melting points or spectral data?

- Reproduce conditions : Ensure identical solvents (e.g., CDCl3 for NMR) and instrumentation calibration.

- Impurity analysis : Use HPLC or TLC to detect byproducts; recrystallize from hexane/ethyl acetate .

- Cross-reference databases : Compare with PubChem or peer-reviewed spectra, avoiding unreliable sources like BenchChem .

Q. What strategies optimize bioactivity assays for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.